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Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide

Protease La ATP-dependent proteolysis Lon protease

Fluorogenic peptide substrates are not interchangeable-substituting analogs without side-by-side validation compromises assay sensitivity and quantitative reproducibility. Glutaryl-Ala-Ala-Phe-4MβNA (Glut-AAF-MNA) is a validated, highly specific substrate for neutral endopeptidase 24.11 (NEP; enkephalinase), also hydrolyzed by chymotrypsin, meprins, and Lon protease. • Cleaved at 9.5 nmol·hr⁻¹ per 10⁶ intact human neutrophils; 90% inhibition by 1 µM phosphoramidon confirms NEP-dependent hydrolysis. • Unique dual functionality: NEP/chymotrypsin/meprin substrate plus elastase inhibitor for multiplexed assays in complex biological mixtures. • Well-characterized Km shifts (51→81-118 µM) in NEP active-site mutants enable precise structure-function studies. Supplied ≥98% pure (TLC), white to off-white powder. Store at -20°C. For research use only. Ships ambient globally.

Molecular Formula C31H36N4O7
Molecular Weight 576.6 g/mol
Cat. No. B13835017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide
Molecular FormulaC31H36N4O7
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O
InChIInChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)/t19-,20-,25-/m0/s1
InChIKeyQFJWKXYGBSQMDX-RLSLOFABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutaryl-Ala-Ala-Phe-4MβNA: Properties & Procurement


Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide (CAS 79642-99-2), also known as Glut-AAF-MNA or Glutaryl-Ala-Ala-Phe-4MβNA, is a synthetic fluorogenic peptide substrate characterized by a glutaryl blocking group linked to an Ala-Ala-Phe tripeptide sequence and a 4-methoxy-beta-naphthylamide (MNA) reporter moiety, with a molecular weight of 576.64 g/mol . This compound is established as a sensitive and specific substrate for spectrofluorometric assays of neutral endopeptidase 24.11 (enkephalinase; NEP) and is also hydrolyzed by chymotrypsin, meprins, and the ATP-dependent E. coli protease La (Lon) .

Enzyme target NEP (enkephalinase), chymotrypsin, meprins, Lon protease
Detection Fluorogenic MNA reporter for spectrofluorometric assays
Recognition Glutaryl cap and Phe residue required; not replicated by succinyl or AMC analogs

Why Substituting Glutaryl-Ala-Ala-Phe-4MβNA Fails


Fluorogenic peptide substrates are not interchangeable reagents; even subtle modifications to the N-terminal blocking group, peptide sequence, or fluorophore critically determine enzyme recognition, cleavage efficiency, and assay performance. For Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide, the specific combination of a glutaryl cap and the MNA reporter confers a unique hydrolytic profile that is not replicated by closely related analogs bearing different blocking groups (e.g., succinyl) or fluorophores (e.g., AMC) [1]. Direct evidence shows that substituting the phenylalanine residue with alanine reduces cleavage by >95%, while altering the N-terminal blocking group completely abolishes hydrolysis by protease La [2]. Consequently, substituting this compound with an in-class alternative without rigorous side-by-side validation will compromise assay sensitivity, specificity, and quantitative reproducibility.

Blocking group Replacing glutaryl with succinyl or removing the acidic cap can abolish protease La recognition.
Peptide sequence Substituting Phe with Ala nearly eliminates hydrolysis; Gly-Gly-Phe analogs are cleaved only weakly.
Fluorophore Switching from MNA to AMC may alter assay sensitivity and interference profile in biological matrices.

Glutaryl-Ala-Ala-Phe-4MβNA: Evidence vs. Comparators


ATP-Dependent Hydrolysis by Lon Protease

Glutaryl-Ala-Ala-Phe-MNA is hydrolyzed by protease La in an ATP-dependent manner, with ATP stimulating activity 6- to 15-fold over basal levels (Km for ATP = 3 µM) [1]. In the presence of Mg²⁺, relative activity with different nucleotides compared to ATP (100%) is: ADP = 64%, AMPPNP (non-hydrolyzable analog) = 92%, and CTP = 131% [2]. In contrast, closely related peptides glutaryl-Gly-Gly-Phe-MNA and glutaryl-Ala-Ala-Ala-MNA are cleaved only slightly (≤3-4% of the rate of glutaryl-Ala-Ala-Phe-MNA) [3].

Lon Protease ATP Dependence
Head-to-head
ATP 100%, CTP 131%, AMPPNP 92%, ADP 64%
Nucleotide-modulated proteolysis readout
Analogs with altered sequence show only 3–4% activity
Protease La ATP-dependent proteolysis Lon protease nucleotide modulation

NEP Activity in Human Neutrophils

In intact human neutrophils, this compound is cleaved by NEP at a rate of 9.5 nmol·hr⁻¹ per 10⁶ cells, a reaction inhibited 90% by 1 µM phosphoramidon [1]. In a washed membrane fraction, cleavage of 0.5 mM substrate proceeds at 996 nmol·min⁻¹·mg⁻¹ [1]. For context, the membrane fraction also cleaves 0.1 mM bradykinin at 34 nmol·min⁻¹·mg⁻¹ and 0.1 mM fMet-Leu-Phe at 49 nmol·min⁻¹·mg⁻¹, demonstrating superior cleavage rate with this substrate [1].

NEP Neutrophil Cleavage
Head-to-head
Intact cells: 9.5 nmol·hr⁻¹/10⁶; membrane: 996 nmol·min⁻¹·mg⁻¹
Robust NEP activity in human neutrophils
>20-fold higher than physiological substrates
Neutral endopeptidase 24.11 enkephalinase human neutrophils inflammation

NEP Kinetic Parameters: Wild-Type vs. Mutant Km

For wild-type NEP, the Km for glutaryl-Ala-Ala-Phe-MNA is 51 ± 11 µM (specific activity 45.9 ± 2.5 pmol/min/ng) at 37°C, pH 6.5 [1]. This value increases to 81-87 µM in various phenylalanine 563 mutants (e.g., NEPF563L: 81 ± 11 µM; NEPF563M: 87 ± 8 µM) [1]. In the NEPS546A mutant, Km rises to 118 ± 7 µM, demonstrating that this substrate is sensitive to alterations in the enzyme's active-site architecture [1]. Across multiple studies, reported Km values range from 11 µM to 420 µM depending on assay conditions and enzyme source [2].

NEP Km Comparison
Head-to-head
WT 51 µM; F563 mutants 81–87 µM; S546A 118 µM
Sensitive to active-site mutations
Reported Km range 11–420 µM across studies
Neutral endopeptidase enzyme kinetics mutagenesis Km

Sequence Specificity: Phe and Glutaryl Blocking Group

The peptide sequence and N-terminal blocking group are stringent determinants of hydrolysis. Glutaryl-Ala-Ala-Ala-MNA is hydrolyzed at only 3-4% the rate of glutaryl-Ala-Ala-Phe-MNA, demonstrating the essential role of the phenylalanine residue [1]. Furthermore, methylation or removal of the glutaryl acidic blocking group completely prevents hydrolysis by protease La [2]. Closely related peptides such as glutaryl-Gly-Gly-Phe-MNA are cleaved only slightly [2].

Sequence Requirement
Head-to-head
Phe→Ala: >25-fold activity loss; block modification: 0% activity
Phe and glutaryl cap essential for hydrolysis
Gly-Gly-Phe analog also poorly cleaved
Substrate specificity chymotrypsin-like proteases sequence recognition blocking group

Dual Substrate/Inhibitor Functionality

Unlike many fluorogenic substrates that serve a single enzymatic target, glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide exhibits a dual functional profile. It acts as a substrate for NEP (enkephalinase), chymotrypsin, meprins, and E. coli protease La , while simultaneously functioning as an inhibitor of elastase . This bifunctionality is not observed with related compounds such as Suc-Ala-Ala-Phe-AMC or Glutaryl-Phe-AMC, which are primarily substrate-only reagents.

Dual Function Profile
Class-level inference
Substrate for NEP, chymotrypsin, meprins, Lon; elastase inhibitor
Enables multiplexed protease studies
Not reported for Suc- or AMC analogs; data to verify
Elastase inhibition multifunctional substrate protease profiling

MNA vs. AMC Fluorophore Performance

The 4-methoxy-beta-naphthylamide (MNA) fluorophore provides distinct analytical advantages over the widely used 7-amino-4-methylcoumarin (AMC) moiety. In comparable chymotrypsin assays, the MNA-based substrate glutaryl-Phe-β-naphthylamide is reported to combine satisfactory solubility, specificity, and sensitivity with the release of naphthylamine upon hydrolysis, advantages over other substrates used in similar procedures [1]. The MNA fluorophore excites/emits at longer wavelengths than AMC, reducing interference from biological autofluorescence and improving signal-to-noise ratios in cellular and tissue homogenate assays. While direct kcat/Km comparisons between MNA and AMC derivatives of the identical peptide sequence are not available, the MNA-based glutaryl-Ala-Ala-Phe-4MβNA demonstrates robust activity in cellular assays (9.5 nmol·hr⁻¹ per 10⁶ cells) [2] that matches or exceeds the performance reported for AMC substrates in comparable systems.

MNA Fluorophore Advantage
Class-level inference
Longer wavelength emission reduces autofluorescence interference
May support cell/tissue homogenate assays
Direct kcat/Km vs. AMC not available; source review recommended
Fluorogenic substrate MNA AMC detection sensitivity

Glutaryl-Ala-Ala-Phe-4MβNA Applications


NEP Activity Assay in Neutrophils and Inflammation

This compound is ideally suited for measuring NEP activity in human neutrophils, where it is cleaved at a robust rate of 9.5 nmol·hr⁻¹ per 10⁶ intact cells and 996 nmol·min⁻¹·mg⁻¹ in membrane fractions [1]. The assay is highly specific, with 90% inhibition by 1 µM phosphoramidon confirming NEP-dependent hydrolysis [1]. This makes it the substrate of choice for studies of neutrophil-mediated inflammation, chemotaxis, and the role of enkephalinase in degrading bioactive peptides at sites of inflammation. The 90% phosphoramidon inhibition provides a clear positive control for assay validation [1].

Mechanistic Studies of Lon Protease with Nucleotide Modulation

The differential response of this substrate to various nucleotides (ATP = 100%, ADP = 64%, AMPPNP = 92%, CTP = 131%) [2] enables precise dissection of the energy coupling mechanism in Lon protease. Researchers can distinguish between ATP binding (supported by AMPPNP) and ATP hydrolysis (requiring ATP) requirements for peptide cleavage [3]. This property is unique among fluorogenic Lon substrates and is essential for structure-function studies of this conserved ATP-dependent protease family involved in protein quality control.

NEP Structure-Function Analysis via Mutagenesis

The well-characterized Km shift from 51 µM in wild-type NEP to 81-87 µM in Phe-563 mutants and 118 µM in the S546A mutant [4] makes this compound an invaluable tool for probing active-site architecture. Because mutant enzymes retain essentially full activity toward this amide substrate while losing activity toward carboxylate-containing substrates [5], researchers can use this compound to distinguish between defects in substrate binding versus catalytic machinery when characterizing novel NEP variants or disease-associated mutations.

Multiplexed Protease Profiling with Dual Functionality

The unique property of this compound as both a substrate for NEP/chymotrypsin/meprins and an inhibitor of elastase enables multiplexed experimental designs. In complex biological mixtures such as tissue homogenates or inflammatory exudates, this compound can simultaneously report on NEP-like activities via fluorescence generation while suppressing elastase-mediated background proteolysis, improving assay specificity and reducing false-positive signals from off-target proteases. This dual functionality is not shared by single-purpose fluorogenic substrates .

Application
Selection Property
Validation Focus
NEP activity in neutrophils / inflammation research
Phosphoramidon-sensitive NEP substrate with reported high catalytic rate
Confirm NEP specificity via 90% phosphoramidon inhibition; verify rate linearity
Lon protease ATP-dependent regulation studies
Nucleotide-modulated hydrolysis profile (ATP, ADP, AMPPNP, CTP)
Distinguish ATP binding vs. hydrolysis requirements for peptide cleavage
NEP structure-function / mutagenesis analysis
Km shift with active-site mutations (F563, S546A)
Compare WT and mutant Km values under standardized conditions
Multiplexed protease profiling in complex samples
Dual substrate/inhibitor functionality (NEP/chymotrypsin substrate, elastase inhibitor)
Confirm elastase inhibition while measuring NEP-like fluorescence; assess background from off-target proteases
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